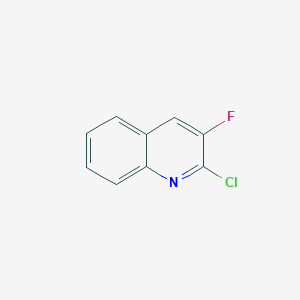

2-chloro-3-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIAYFCOYFTLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311189 | |

| Record name | 2-Chloro-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124467-21-6 | |

| Record name | 2-Chloro-3-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124467-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Fluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for haloquinolines, particularly when the halogen is located at a position activated by the ring nitrogen. In 2-chloro-3-fluoroquinoline, the C-2 and C-4 positions are electronically deficient due to the electron-withdrawing effect of the nitrogen atom, making them susceptible to nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The chlorine atom at the C-2 position of the quinoline (B57606) ring is highly activated towards nucleophilic displacement. Its position alpha to the ring nitrogen significantly lowers the energy of the transition state for nucleophilic attack, making this site the most reactive for SNAr reactions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, readily displace the C-2 chloro group under relatively mild conditions.

Research on analogous 2-chloroquinolines demonstrates the facility of this substitution. For instance, reactions with various amines proceed efficiently to yield 2-aminoquinoline (B145021) derivatives. Similarly, alkoxides, such as sodium methoxide, react to form 2-alkoxyquinolines. nih.govresearchgate.net The higher reactivity of the 2-chloro position compared to other positions on the quinoline ring is a well-established principle in heterocyclic chemistry. researchgate.net

Table 1: Representative SNAr Reactions on 2-Chloroquinolines The following table presents data from reactions with 2-chloroquinoline (B121035) derivatives as a model for the expected reactivity of the C-2 chloro position in this compound.

| Nucleophile | Reagent/Conditions | Product Type | Yield |

| Amine | R-NH2, heat | 2-Aminoquinoline | Good to Excellent |

| Alkoxide | NaOR, ROH, reflux | 2-Alkoxyquinoline | Good to Excellent |

| Triazole | 1,2,4-Triazole, NaH | 2-(1H-1,2,4-triazol-1-yl)quinoline | Moderate to Good |

This pronounced reactivity makes the C-2 position the primary site for functionalization via nucleophilic substitution in this compound.

In contrast to the C-2 position, the C-3 position of the quinoline ring is not directly activated by the ring nitrogen. Consequently, halogens at this position are considerably less reactive towards nucleophilic substitution. While fluorine's high electronegativity can increase the electrophilicity of the carbon it is attached to, its bond strength with carbon is very high, making it a poor leaving group in many contexts.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. A highly electronegative substituent like fluorine can stabilize this anionic intermediate, potentially increasing the reaction rate. However, the lack of electronic activation from the ring nitrogen at the C-3 position is the overriding factor. Therefore, nucleophilic attack at the C-3 fluoro position of this compound is expected to be significantly slower than at the C-2 chloro position. Under typical SNAr conditions, selective substitution of the chlorine atom at C-2 would be overwhelmingly favored. For substitution to occur at C-3, forcing conditions would likely be required, and even then, the reaction would be in competition with the much more facile C-2 substitution.

Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For dihalogenated substrates like this compound, the regioselectivity of these reactions is determined by the relative reactivity of the carbon-halogen bonds. The typical order of reactivity for oxidative addition to a palladium(0) center is C–I > C–Br > C–OTf > C–Cl, with C–F bonds being the least reactive and generally inert under standard cross-coupling conditions. This reactivity trend strongly predicts that cross-coupling reactions on this compound will occur selectively at the C-2 chloro position.

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is one of the most versatile cross-coupling methods. libretexts.orgyonedalabs.com This reaction can be applied to aryl chlorides, though often requiring more forcing conditions or specialized catalyst systems compared to the more reactive aryl bromides and iodides. nih.gov

For this compound, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid would be expected to proceed selectively at the C-2 position to furnish a 2-aryl-3-fluoroquinoline or 2-vinyl-3-fluoroquinoline. The C-3 fluorine would remain intact. The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides This table outlines general conditions applicable for the predicted reaction at the C-2 position of this compound.

| Component | Example |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) |

| Boron Reagent | Ar-B(OH)2, Ar-B(pin) |

| Base | K3PO4, K2CO3, Cs2CO3 |

| Solvent | Toluene, Dioxane, DMF |

Sonogashira Coupling

The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is a reliable method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. Studies have demonstrated the successful Sonogashira coupling of various 2-chloroquinolines with terminal alkynes. researchgate.netresearchgate.net

Applying this to this compound, the reaction would selectively occur at the C-2 position. The coupling of this compound with a terminal alkyne would yield a 2-alkynyl-3-fluoroquinoline. The reaction is generally carried out in the presence of a base, such as an amine, which also often serves as the solvent. organic-chemistry.org

Table 3: Catalyst Systems for Sonogashira Coupling of 2-Chloroquinolines This table presents catalyst systems used in the literature for reactions analogous to the expected coupling at the C-2 position of this compound.

| Palladium Catalyst | Copper Co-catalyst | Base/Solvent |

| Pd(PPh3)2Cl2 | CuI | Et3N / DMF |

| Pd(OAc)2 | CuI | Piperidine / DMF |

Heck and Negishi Reactions

The Heck and Negishi reactions are further examples of powerful palladium-catalyzed cross-coupling methods that are expected to be regioselective for the C-2 position of this compound.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org The reaction typically employs a palladium catalyst and a base. organic-chemistry.org The coupling of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would be predicted to yield the corresponding 2-vinyl- or 2-propenoate-substituted 3-fluoroquinoline.

The Negishi coupling joins an organohalide with an organozinc reagent. organic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple a wide variety of substrates, including aryl chlorides. nih.gov The reaction of this compound with an organozinc compound (R-ZnX) would result in the formation of a 2-substituted (alkyl, aryl, etc.) 3-fluoroquinoline.

For both reactions, the initial and selective oxidative addition of the palladium catalyst into the more labile C-Cl bond at the activated C-2 position would dictate the outcome, leaving the C-F bond at the C-3 position untouched.

Transformations Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a site for reactions with electrophiles, including oxidation and alkylation.

N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The resulting N-oxide exhibits altered reactivity compared to the parent quinoline. For a similar compound, 2-chloro-3-fluoropyridine, the N-oxide is synthesized by reacting it with hydrogen peroxide in acetic acid. prepchem.com A similar procedure would be expected to be effective for this compound, yielding this compound N-oxide. The reaction involves the electrophilic attack of the peroxy acid on the nitrogen atom.

N-Alkylation: The quinoline nitrogen can also act as a nucleophile and undergo alkylation when treated with alkyl halides. This reaction leads to the formation of quaternary quinolinium salts. The process of N-alkylation is a common transformation for nitrogen-containing heterocycles. uw.edunih.gov For this compound, this would involve the reaction with an alkylating agent like methyl iodide or benzyl (B1604629) bromide to yield a 1-alkyl-2-chloro-3-fluoroquinolinium halide. These quaternary salts can have different chemical properties and biological activities compared to the starting material.

Reactions of the Quinoline Core (Non-Halogen Positions)

Reactions on the carbon framework of the quinoline core, away from the halogenated positions, primarily consist of electrophilic substitutions on the benzene (B151609) ring.

Electrophilic Aromatic Substitution: The pyridine (B92270) ring in quinoline is electron-deficient and thus deactivated towards electrophilic attack. Therefore, electrophilic aromatic substitution reactions, such as nitration and sulfonation, occur preferentially on the more electron-rich benzene ring. firsthope.co.in The preferred positions for substitution are C-5 and C-8. The presence of the deactivating chloro and fluoro groups on the pyridine ring further reinforces this preference, making the benzene ring the primary site for electrophilic attack. For instance, nitration of this compound with a mixture of nitric and sulfuric acid is expected to yield a mixture of 2-chloro-3-fluoro-5-nitroquinoline and 2-chloro-3-fluoro-8-nitroquinoline.

Nucleophilic Aromatic Substitution: While the focus of this section is on non-halogen positions, it is important to note that the most common nucleophilic substitution on the core involves the displacement of the chlorine atom at the C-2 position. The C-2 and C-4 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. firsthope.co.in Therefore, reacting this compound with nucleophiles like ammonia (B1221849) or alkoxides would likely result in the substitution of the chloro group, yielding 2-amino-3-fluoroquinoline or 2-alkoxy-3-fluoroquinolines, respectively. The fluorine at C-3 is generally a much poorer leaving group than chlorine in nucleophilic aromatic substitution reactions. chemistrysteps.com

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of the principal reactions of this compound are well-understood based on the established principles of aromatic and heterocyclic chemistry.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The substitution of the chlorine atom at the C-2 position by a nucleophile proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway. chemistrysteps.comlibretexts.org

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine (C-2). This step is typically the rate-determining step because it involves the disruption of the aromatic system. chemistrysteps.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which helps to stabilize it.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final substituted product.

The presence of electron-withdrawing groups ortho or para to the leaving group is known to stabilize the Meisenheimer complex and accelerate the reaction. libretexts.org In this compound, the ring nitrogen acts as a powerful built-in electron-withdrawing group, activating the C-2 position for this reaction pathway.

Mechanism of Electrophilic Aromatic Substitution: Electrophilic substitution on the benzene ring of the quinoline core follows the general mechanism for electrophilic aromatic substitution. byjus.com

Formation of the Electrophile: The reaction begins with the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺, from nitric and sulfuric acids).

Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This final step restores the aromaticity of the ring and yields the substituted product.

Design and Synthesis of Advanced 2 Chloro 3 Fluoroquinoline Derivatives

Rational Design Principles for Structural Diversification

The rational design of 2-chloro-3-fluoroquinoline derivatives is rooted in the concept of creating diverse molecular libraries for various applications, particularly in drug discovery. The quinoline (B57606) core is recognized as a "privileged scaffold," a framework that can bind to multiple biological targets. researchgate.net The primary goal of structural diversification is to systematically modify the core structure to explore the chemical space and optimize properties such as binding affinity, selectivity, and pharmacokinetic profiles.

Key design principles include:

Targeted Modification: The chlorine atom at the C-2 position is the most synthetically tractable handle for modification due to its reactivity in cross-coupling reactions. Design strategies focus on introducing a wide array of substituents at this position to probe interactions with biological targets.

Bioisosteric Replacement: In designing new potential therapeutic agents, functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For instance, the carboxyl group often found in fluoroquinolone antibiotics can be replaced with various heterocyclic moieties to alter the compound's biological activity. mdpi.com

Pharmacophore Hybridization: This strategy involves combining the this compound scaffold with other known pharmacologically active moieties (e.g., other heterocyclic systems) to create hybrid compounds. researchgate.net This approach aims to develop molecules with dual or enhanced activity by integrating the beneficial properties of both parent structures.

Modulation of Physicochemical Properties: The introduction of different functional groups allows for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability. For example, adding polar groups can enhance aqueous solubility, while incorporating hydrophobic fragments can increase membrane permeability. rsc.org

By applying these principles, chemists can generate libraries of novel this compound derivatives with tailored properties for screening in various biological assays. nih.govnih.gov

Synthesis of Complex Quinoline-Based Architectures

The construction of complex molecules from the this compound core predominantly relies on modern palladium-catalyzed cross-coupling reactions. The chlorine atom at the C-2 position is highly susceptible to oxidative addition to a palladium(0) complex, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds. wikipedia.orglibretexts.orgwikipedia.org These methods are valued for their high efficiency, functional group tolerance, and mild reaction conditions. wikipedia.org

The three most pivotal reactions for elaborating the this compound scaffold are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon single bond by coupling the this compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com It is widely used to synthesize biaryl and substituted styrene (B11656) derivatives.

Sonogashira Coupling: This method creates a carbon-carbon bond between the this compound and a terminal alkyne. organic-chemistry.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, yielding arylalkyne structures which are important intermediates for further transformations. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the this compound and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for synthesizing a wide range of N-aryl amines, which are prevalent in pharmaceuticals. researchgate.net

The table below summarizes these key synthetic transformations for functionalizing the this compound scaffold.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid / Ester (R-B(OH)₂) | C-C (Aryl-Aryl, Aryl-Vinyl) | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes with phosphine (B1218219) ligands | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N (Aryl-Amine) | Pd(OAc)₂ or Pd₂(dba)₃ with sterically hindered phosphine ligands (e.g., XPhos, BINAP) | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

Formation of Hybrid Compounds (e.g., with other heterocyclic systems)

Hybrid compounds, which covalently link two or more distinct pharmacophoric units, are a major focus in modern drug design. The synthetic methods described above are exceptionally well-suited for creating hybrid molecules based on the this compound scaffold. By choosing a coupling partner that is itself a heterocyclic system, complex and novel molecular architectures can be readily assembled.

For instance, a Suzuki-Miyaura coupling reaction with a heteroarylboronic acid (e.g., pyridineboronic acid, thiopheneboronic acid) directly installs another heterocyclic ring at the C-2 position of the quinoline. Similarly, the Buchwald-Hartwig amination can be used to connect nitrogen-containing heterocycles (e.g., piperazine, pyrazole, morpholine) to the quinoline core. nih.gov

Furthermore, the 2-chloroquinoline (B121035) moiety can serve as a precursor for constructing fused heterocyclic systems. Although many examples start from the related 2-chloro-3-formylquinoline, the principles can be adapted. For instance, reaction sequences involving initial substitution at the C-2 position followed by cyclization can lead to fused systems like:

Quinolinyl-thiazolidinones: Formed through multi-step reactions involving condensation and cyclization. nih.gov

Quinolinyl-quinazolines: Synthesized by treating 2-chloroquinolines with reagents like 2-aminobenzamide. nih.gov

Pyrrolo[1,2-a]quinolines: Can be formed via a one-pot Sonogashira coupling/cyclization process involving a 2-chloroquinoline derivative, propargyl alcohol, and a secondary amine. researchgate.net

These strategies enable the creation of diverse hybrid molecules where the quinoline core is either directly linked to or fused with another heterocyclic system, significantly expanding the structural and functional diversity of the resulting compounds.

Strategies for Scaffold Modification and Functionalization

The primary strategy for the functionalization of the this compound scaffold is the selective modification of the C-2 position, leveraging the reactivity of the C-Cl bond. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose, allowing for the introduction of a vast array of aryl, vinyl, alkynyl, and amino substituents, as detailed in section 4.2. nih.govtcichemicals.com

Beyond these cornerstone reactions, other strategies for scaffold modification can be envisioned:

Nucleophilic Aromatic Substitution (SNAr): The C-2 position of the quinoline ring is electron-deficient, which activates the C-Cl bond towards nucleophilic attack. Strong nucleophiles, such as alkoxides, thiolates, and certain amines, can displace the chloride ion, often under thermal conditions. This provides a complementary, metal-free method for introducing heteroatom-based functional groups.

Modification of Introduced Functional Groups: Once a new substituent is installed at the C-2 position, it can be further modified. For example, an alkyne group introduced via Sonogashira coupling can undergo subsequent reactions like click chemistry, hydration, or reduction. An amino group from a Buchwald-Hartwig reaction can be acylated or used as a handle for further elaboration.

Functionalization of the Benzene (B151609) Ring: While the C-2 position is the most reactive, modifications to the benzenoid portion of the quinoline ring are also possible, typically through electrophilic aromatic substitution. However, these reactions often require harsh conditions and can lead to mixtures of isomers, making them less controlled than the cross-coupling reactions at the C-2 position.

The combination of selective functionalization at the C-2 position with subsequent modification of the newly introduced group provides a robust platform for extensive scaffold modification. nih.gov

Theoretical and Computational Chemistry Investigations

Reaction Mechanism Prediction and Transition State Analysis

To illustrate the methodologies that could be applied, it is useful to consider computational studies performed on analogous molecules. For instance, density functional theory (DFT) is a common approach used to model reaction pathways. This method can be employed to calculate the energies of reactants, intermediates, transition states, and products. By mapping these energies onto a potential energy surface, the minimum energy path for a reaction can be identified.

Transition state analysis is a critical component of these studies. By locating the saddle point on the potential energy surface that connects reactants and products, the geometry and energetic barrier of the transition state can be determined. This information is invaluable for understanding the kinetics of a reaction and for predicting how changes in the molecular structure or reaction conditions might influence the outcome. Techniques such as Natural Bond Orbital (NBO) analysis can further provide insights into the electronic changes that occur during a reaction, such as bond formation and cleavage.

Although no specific studies on the reaction mechanisms or transition states of 2-chloro-3-fluoroquinoline have been found, the established computational chemistry protocols are well-suited for such investigations. Future research in this area would be beneficial for optimizing synthetic routes and for designing novel reactions involving this compound.

Synthetic Applications in Materials Science and Catalysis

Role as a Ligand in Organometallic and Coordination Chemistry

In organometallic and coordination chemistry, ligands are crucial as they bind to a central metal atom, influencing the resulting complex's stability, reactivity, and electronic properties. The 2-chloro-3-fluoroquinoline molecule possesses key features that allow it to function effectively as a ligand. The primary coordination site is the nitrogen atom of the quinoline (B57606) ring, which has a lone pair of electrons, enabling it to act as a Lewis base and bind to metal centers. figshare.comacs.org

A plethora of transition metal complexes featuring quinolone-type ligands have been prepared and characterized. nih.gov These complexes often exhibit unique coordination geometries and stereochemistry, which are important for recognition and interaction with biological molecules and for applications in catalysis. nih.gov

| Potential Coordination Mode | Description | Metal Center Examples |

|---|---|---|

| Monodentate | The quinoline nitrogen's lone pair forms a single coordinate bond with a metal center. | Cu(II), Mn(II), Zn(II), Co(II) nih.gov |

| Bridging Ligand | The quinoline nitrogen coordinates to two or more metal centers, linking them to form polynuclear complexes or coordination polymers. | Transition Metals |

Building Block for Advanced Organic Materials

The rigid, planar structure and rich electronic landscape of the quinoline nucleus make it an excellent scaffold for constructing advanced organic materials. nih.gov By functionalizing this core, researchers can develop materials with tailored properties for specific applications.

Halogenated quinoline derivatives have shown significant promise in the field of optoelectronics, particularly as emitters in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.netmdpi.com A key area of development is in Aggregation-Induced Emission luminogens (AIEgens), which are molecules that are weakly fluorescent in solution but become highly emissive in the aggregated or solid state. researchgate.netrsc.org This property is highly desirable for applications in solid-state lighting and bioimaging. nih.gov

Research has demonstrated that the introduction of halogens to quinoline-based chromophores significantly impacts their photophysical properties. researchgate.netbit.edu.cn For instance, in a study on quinoline-malononitrile AIEgens, halogenation with fluorine and chlorine led to red-shifted light absorption and emission, enhanced fluorescence, and superior resistance to photobleaching compared to the non-halogenated analogue. nih.govbit.edu.cn The presence of heavy halogens like chlorine can also facilitate intersystem crossing (the transition between singlet and triplet excited states), leading to efficient room-temperature phosphorescence in donor-acceptor type molecules. acs.org This effect is valuable for harvesting triplet excitons in advanced OLEDs.

| Compound Type | Effect of Halogenation | Key Findings | Potential Application |

|---|---|---|---|

| Quinoline-Malononitrile | Red-shifted absorption and emission wavelengths. nih.govbit.edu.cn | Enhanced fluorescence and photostability. nih.gov | Bioimaging, Fluorescent Probes nih.gov |

| Phenoxazine-Quinoline Conjugates | Facilitates intersystem crossing and enables room-temperature phosphorescence. acs.org | Leads to high phosphorescence quantum yield in aggregates. acs.org | Organic Light-Emitting Diodes (OLEDs) |

The incorporation of this compound into polymeric structures is a strategy to create materials with enhanced thermal stability and specific photochemical or electronic functions. nih.gov The quinoline unit can be integrated into a polymer in two primary ways: as part of the main polymer backbone or as a pendant side-chain.

Backbone Integration: When quinoline units are part of the polymer backbone, they can create π-conjugated systems. Such polymers are often semiconductors and are investigated for their use in optoelectronic devices like OLEDs and organic solar cells. nih.gov The rigid nature of the quinoline ring contributes to a higher glass transition temperature and improved thermal stability of the resulting polymer.

Side-Chain Integration: Attaching quinoline derivatives as side-chains to a flexible polymer backbone (e.g., polymethacrylate) can impart the unique properties of the quinoline moiety to the bulk material. researchgate.net This approach has been used to develop polymers with specific photochemical properties, such as photoisomerism, which could be used for colorimetric or fluorimetric sensors. researchgate.net Additionally, novel acrylate (B77674) monomers based on chloroquinoline have been synthesized and polymerized, with the resulting polymers showing high thermal decomposition temperatures. nih.gov

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Crystal engineering, a subfield, aims to design and control the packing of molecules in solid-state crystals to achieve desired properties. nih.gov this compound is a prime candidate for these disciplines due to its ability to participate in highly directional non-covalent interactions, particularly halogen bonding.

A halogen bond is a non-covalent interaction that occurs when an electrophilic region on a halogen atom (known as a σ-hole) is attracted to a nucleophilic (electron-rich) site on an adjacent molecule. eurekalert.org This interaction is analogous to the more familiar hydrogen bond and is a powerful tool for constructing supramolecular architectures due to its strength and high directionality. nih.gov

In the this compound molecule, several atoms can participate in halogen bonding:

Halogen Bond Donor: The chlorine atom at the 2-position can act as a halogen bond donor.

Halogen Bond Acceptors: The quinoline nitrogen atom is a strong Lewis base and serves as an excellent halogen bond acceptor. acs.org The fluorine atom at the 3-position can also act as a weaker acceptor.

These specific interactions allow crystal engineers to guide the self-assembly of molecules into predictable patterns, such as one-dimensional chains, two-dimensional networks, or complex three-dimensional frameworks. nih.govnih.gov The reliability of synthons involving halogen bonds with pyridine-type nitrogen atoms makes halogenated quinolines versatile building blocks for co-crystals and other complex molecular solids. acs.orgnih.gov

| Site on Molecule | Role in Halogen Bonding | Potential Supramolecular Synthon |

|---|---|---|

| Chlorine at C2 | Donor | C—Cl···N (with another quinoline) |

| Nitrogen at N1 | Acceptor | N···Cl—C (with another quinoline) |

| Fluorine at C3 | Acceptor (weak) | C—F···Cl—C (with another quinoline) |

Chirality, or "handedness," is a critical property in materials science and biology. While this compound is itself an achiral molecule, it can be a component in the formation of chiral supramolecular assemblies. nih.gov This can be achieved through several crystal engineering strategies:

Co-crystallization with Chiral Molecules: When this compound is crystallized with a chiral co-former, the directional non-covalent interactions (such as halogen and hydrogen bonds) can propagate the chirality of the co-former throughout the entire crystal lattice, resulting in a chiral superstructure. rsc.org

Spontaneous Resolution: Achiral molecules can sometimes crystallize in chiral, non-centrosymmetric space groups, a phenomenon known as spontaneous symmetry breaking. mdpi.com The strong, directional nature of halogen bonds can promote such packing arrangements.

Chiral Atropisomers: In related systems, such as N-(halophenyl)quinolin-ones, researchers have found that molecular chirality (arising from hindered rotation around a single bond) can direct the formation of homochiral polymeric chains through specific halogen-π interactions. beilstein-journals.org This demonstrates that halogen bonding is a key interaction for transferring chiral information at the supramolecular level.

The well-defined donor and acceptor sites on this compound make it a suitable building block for exploring these pathways to create functional materials with controlled chirality.

Precursor for Non-Biological Probes and Sensors

The unique electronic and structural characteristics of the this compound scaffold make it a valuable precursor in the development of non-biological probes and chemical sensors. Its derivatives have been successfully employed in the creation of colorimetric chemosensors for the detection of specific anions. The reactivity of substituents on the quinoline ring allows for the strategic attachment of recognition moieties, leading to compounds that exhibit a detectable response upon interaction with a target analyte.

A notable application in this area is the synthesis of quinoline-based thiosemicarbazones designed as colorimetric sensors for fluoride (B91410) (F⁻) and cyanide (CN⁻) ions. nih.gov Research has demonstrated that derivatives of 2-chloroquinoline (B121035) can be functionalized to create sensitive and selective chemosensors.

In a specific study, 2-chloro-3-formylquinoline, a close analog of this compound, was used as a starting material to synthesize a series of thiosemicarbazone-based sensors. nih.gov The synthesis involves a condensation reaction between the quinoline aldehyde and a substituted thiosemicarbazide. This straightforward, single-step synthesis yields compounds capable of detecting anions through a distinct color change, which can be observed visually and quantified using UV-visible spectroscopy. nih.gov

One such derivative, (E)-2-((2-chloroquinolin-3-yl)methylene)-N-(4-fluorophenyl)hydrazine-1-carbothioamide, demonstrated effective sensing capabilities for fluoride ions. nih.gov Upon the addition of fluoride ions to a solution of the sensor, a noticeable color change occurred, and new absorption bands appeared in the UV-visible spectrum. nih.gov

The sensing mechanism is attributed to the interaction between the anion and the thiosemicarbazone moiety, which perturbs the electronic structure of the molecule and results in a change in its absorption spectrum. The key performance metrics for one of the synthesized sensors are detailed in the table below.

Table 1: Performance of a 2-chloroquinoline-derived Chemosensor for Fluoride Ion Detection

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Fluoride (F⁻) | nih.gov |

| Sensor | (E)-2-((2-chloroquinolin-3-yl)methylene)-N-(4-fluorophenyl)hydrazine-1-carbothioamide | nih.gov |

| Detection Method | Colorimetric (UV-Vis Spectroscopy) | nih.gov |

| Solvent | Tetrahydrofuran (THF) | nih.gov |

| Response | Appearance of a new absorption band at 445 nm | nih.gov |

| Limit of Detection (LOD) | 0.257 µM | nih.gov |

These findings underscore the utility of the 2-chloroquinoline core structure as a foundational element for constructing advanced sensory materials. The ease of synthesis and the clear visual response make these compounds promising candidates for practical applications in environmental monitoring and chemical analysis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, leading to numerous established methods. However, many classical approaches suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.gov Future research should focus on developing novel and sustainable synthetic routes to 2-chloro-3-fluoroquinoline and its analogs.

Green chemistry principles offer a roadmap for this endeavor. nih.gov Methodologies that are gaining traction in the synthesis of quinoline scaffolds and should be adapted for this compound include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

Ultrasound-Assisted Reactions: Sonication provides a mechanical energy source that can promote reactions, often leading to higher yields and shorter reaction times under milder conditions. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. nih.gov

Nanocatalysis: The use of nanocatalysts can offer high efficiency, selectivity, and the potential for catalyst recycling, which is crucial for sustainable chemical production. rsc.org

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to improved safety, scalability, and product consistency.

A comparative table of potential synthetic approaches is presented below.

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. nih.gov | Optimization of solvent, temperature, and reaction time. |

| Ultrasound-Assisted Reactions | Enhanced reaction rates, milder conditions, improved yields. nih.gov | Investigation of frequency and power effects on reaction outcomes. |

| Multicomponent Reactions | High atom and step economy, structural diversity in one pot. nih.gov | Design of novel MCRs to build the this compound scaffold. |

| Nanocatalysis | High catalytic activity, reusability, mild reaction conditions. rsc.org | Development of specific nanocatalysts for the targeted synthesis. |

| Flow Chemistry | Precise control, enhanced safety, scalability, reproducibility. | Adaptation of known batch syntheses to continuous flow systems. |

Exploration of Unique Reactivity Patterns

The electronic interplay between the chlorine atom at the C-2 position and the fluorine atom at the C-3 position is expected to impart unique reactivity to this compound. The C-2 position of the quinoline ring is known to be susceptible to nucleophilic substitution. researchgate.net The presence of the highly electronegative fluorine atom at the adjacent C-3 position is likely to further activate the C-2 position towards nucleophilic attack.

Future research should systematically investigate the reactivity of this compound. Key areas of exploration include:

Nucleophilic Aromatic Substitution (SNAr): A thorough study of SNAr reactions with a variety of nucleophiles (e.g., amines, alcohols, thiols) is warranted. This would not only establish the reactivity profile but also provide access to a diverse library of 2-substituted-3-fluoroquinolines.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are powerful tools for C-C and C-heteroatom bond formation. Applying these methods to this compound would enable the introduction of a wide array of functional groups at the C-2 position.

Selective C-H Functionalization: Investigating the potential for selective C-H activation at other positions on the quinoline ring, while the C-Cl and C-F bonds remain intact, could lead to novel and efficient synthetic strategies for poly-substituted quinolines.

Reaction with Organometallics: The reaction with organolithium or Grignard reagents could lead to either addition or substitution products, and the regioselectivity of such reactions should be a focus of investigation.

Expansion of Derivatives for Tunable Chemical Properties

The functional groups on this compound serve as synthetic handles for the creation of a vast array of derivatives. frontiersin.org The modification of the quinoline core at various positions is a well-established strategy for tuning the biological and physical properties of the resulting compounds. frontiersin.orgnih.govorientjchem.org

Future work should focus on the systematic synthesis of derivatives and the evaluation of their properties. For instance, substitution at the C-2 position could lead to novel compounds with potential applications in medicinal chemistry. The introduction of different substituents allows for the fine-tuning of properties such as solubility, lipophilicity, and electronic character, which are critical for drug design. acs.org

| Position of Substitution | Type of Derivative | Potential Application | Research Goal |

| C-2 | Amines, thiols, ethers, alkyl/aryl groups | Medicinal chemistry, materials science | Create libraries for biological screening and materials testing. |

| C-3 | (If F is substituted) | Medicinal chemistry | Explore the impact of replacing fluorine with other groups. |

| Other ring positions | Further halogenation, nitration, etc. | Fine-tuning of electronic properties | Develop polysubstituted quinolines with specific characteristics. |

Integration of Advanced Computational Techniques for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. nih.govmdpi.com For this compound, a combination of computational methods should be employed to build a comprehensive in silico profile.

Key computational approaches to be explored include:

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential, and to predict spectroscopic properties (NMR, IR). rsc.org This information is invaluable for understanding the molecule's reactivity and physical characteristics.

Molecular Docking: For medicinal chemistry applications, molecular docking studies can predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as enzymes and receptors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of derivatives with their biological activity, providing predictive models for the design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its complexes with biological macromolecules, assessing the stability of interactions over time. acs.orgmdpi.com

| Computational Technique | Research Objective | Predicted Outcome |

| Density Functional Theory (DFT) | Understand electronic properties and reactivity. | Maps of electron density, HOMO/LUMO energies, reaction pathways. rsc.org |

| Molecular Docking | Identify potential biological targets and binding modes. | Binding affinity scores, visualization of ligand-protein interactions. nih.govresearchgate.net |

| QSAR | Predict biological activity of new derivatives. | Statistically validated models for activity prediction. nih.gov |

| Molecular Dynamics (MD) | Assess the stability of ligand-target complexes. | Information on conformational changes and binding stability. nih.govacs.org |

Potential in Emerging Fields of Chemical Engineering and Materials Innovation

The unique electronic and structural features of halogenated quinolines suggest that this compound could be a valuable building block for advanced materials. Polyquinolines, for example, have been investigated for their applications in organic light-emitting diodes (OLEDs) due to their electron-transporting properties and thermal stability. rsc.orgrsc.orgtandfonline.com

Future research should explore the incorporation of this compound into novel materials:

Polymer Synthesis: This compound could serve as a monomer for the synthesis of novel polyquinolines. The chlorine atom provides a reactive site for polymerization reactions, such as polycondensation or cross-coupling polymerization. The resulting polymers may exhibit interesting optical and electronic properties. researchgate.netresearchgate.net

Organic Electronics: Derivatives of this compound could be synthesized and evaluated as n-type semiconductors, host materials for phosphorescent emitters, or as components in organic photovoltaic devices.

Sensors: The quinoline nitrogen can interact with metal ions or protons, leading to changes in fluorescence. researchgate.net Functionalized derivatives of this compound could be designed as selective chemosensors for environmental or biological applications.

Corrosion Inhibitors: Quinoline and its derivatives have been shown to act as corrosion inhibitors. wikipedia.org New derivatives of this compound could be synthesized and tested for their efficacy in protecting metals from corrosion.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-3-fluoroquinoline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of halogenated precursors. For example, fluorination of 2-chloroquinoline derivatives using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under catalytic conditions (e.g., palladium or copper catalysts) . Reaction parameters such as temperature (80–120°C), solvent (acetonitrile or DMF), and stoichiometric ratios of fluorinating agents significantly impact yield. Column chromatography and recrystallization are standard purification methods .

Q. How can researchers verify the structural identity of this compound derivatives?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze and NMR for characteristic shifts (e.g., fluorine deshielding at ~-110 ppm in CDCl).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 199.5 for CHClFN) .

- X-ray Crystallography : Resolve substituent positions in ambiguous cases .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and non-polar solvents (chloroform). Stability studies under varying pH (4–9) and temperature (-20°C to 25°C) are critical. Use TLC or HPLC to monitor degradation products over time .

Advanced Research Questions

Q. How can substituent effects (e.g., methyl or methoxy groups) on the quinoline ring alter reactivity in cross-coupling reactions?

- Methodology :

- Electronic Effects : Electron-donating groups (e.g., -OCH) increase nucleophilicity at the 4-position, facilitating Suzuki-Miyaura couplings.

- Steric Effects : Bulky substituents at the 3-position may hinder Buchwald-Hartwig amination.

- Experimental Design : Compare reaction rates and yields using substituted derivatives (e.g., 2-chloro-3-fluoro-6-methoxyquinoline vs. 2-chloro-3-fluoro-6-methylquinoline) .

Q. How do researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes?

- Methodology :

- Replication : Repeat experiments under identical conditions to rule out procedural errors.

- Alternative Characterization : Use NMR DEPT or 2D NMR (HSQC, HMBC) to confirm connectivity.

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian or ORCA software) .

Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?

- Methodology :

- Directed Metalation : Use directing groups (e.g., -CONHR) to guide C-H activation at specific positions.

- Protecting Groups : Temporarily block reactive sites (e.g., fluorine via silylation) to direct substitution.

- High-Throughput Screening : Test diverse catalysts (e.g., Pd(OAc), CuI) and ligands (XPhos, BINAP) to identify optimal conditions .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound derivatives?

- Methodology :

- Target Selection : Focus on kinases or GPCRs where quinoline scaffolds are prevalent.

- Assay Types : Use fluorescence polarization for binding affinity or MTT assays for cytotoxicity.

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO) .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

Table 2 : Common Synthetic Routes and Yields

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Fluorination with Selectfluor | 65–75 | 100°C, DMF, 12h | |

| Pd-Catalyzed Cross-Coupling | 50–60 | Pd(OAc), 80°C, 6h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.